molecular formula C12H8O3S B188961 2-(Thiophene-2-carbonyl)benzoic acid CAS No. 46496-80-4

2-(Thiophene-2-carbonyl)benzoic acid

Cat. No.: B188961
CAS No.: 46496-80-4
M. Wt: 232.26 g/mol
InChI Key: KPJANWLDEVDGEA-UHFFFAOYSA-N
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Description

2-(Thiophene-2-carbonyl)benzoic acid is an organic compound with the molecular formula C₁₂H₈O₃S. It is also known as this compound. This compound is characterized by the presence of a benzoic acid moiety attached to a thiophene ring through a carbonyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophene-2-carbonyl)benzoic acid typically involves the reaction of thiophene-2-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the thiophene ring to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

2-(Thiophene-2-carbonyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Thiophene-2-carbonyl)benzoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a chemical reagent.

Comparison with Similar Compounds

2-(Thiophene-2-carbonyl)benzoic acid can be compared with other similar compounds, such as:

    2-(2-Furylcarbonyl)benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.

    2-(2-Pyridylcarbonyl)benzoic acid: Contains a pyridine ring instead of a thiophene ring.

    2-(2-Benzoyl)benzoic acid: Lacks the heterocyclic ring and has a benzoyl group instead.

Uniqueness

The presence of the thiophene ring in this compound imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, biological activity, and applications in various fields.

Properties

IUPAC Name

2-(thiophene-2-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-11(10-6-3-7-16-10)8-4-1-2-5-9(8)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJANWLDEVDGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300367
Record name 2-(2-Thienylcarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46496-80-4
Record name 46496-80-4
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Record name 2-(2-Thienylcarbonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Thienylcarbonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

A solution of 74.1 g (0.5 mole) of phthalic anhydride in 300 mL of nitrobenzene was treated with 147 g (1.1 mole) of aluminum chloride. The solution was stirred for two hours and 42.1 g (0.5 mole) of thiophene was added dropwise over 80 minutes at 40°-45°. The reaction was stirred at 50°-55° for two hours and then let sit at room temperature overnight. The reaction was poured into 2.8 L of cold water, stirred, separated, and the nitrobenzene was removed from the nitrobenzene layer by steam distillation. The residue was recrystallized from toluene to provide 31.1 g (27%) of 2-thienoylbenzoic acid, mp 141-143. The thienoylbenzoic acid was treated with methylhydrazine as described in Example 185 to provide 24.4 g (75%) of the phthalazinone product, mp 143-144, after recrystallization from ethyl acetate.
Quantity
74.1 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.8 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Aluminum chloride (58.7 g, 440 mmol, 2.2 equiv.) and dichloromethane (150 mL) were added to a round bottom flask. A solution of phthalic anhydride (29.6 g, 200 mmol, 1.0 equiv.) in dichloromethane (150 mL) was then added, and the mixture was stirred at room temperature for 30 minutes. Thiophene (15.8 mL, 200 mL, 1.0 equiv.) was added over 1 hour, after which the reaction mixture was stirred for 3 hours at room temperature. The reaction mixture was cautiously quenched with hydrochloric acid (0.2 M, 1 L), extracted with dichloromethane, and extracted with aqueous NaOH (1 N, 3×200 mL). The aqueous layer was acidified with concentrated hydrochloric acid; the solids were collected by filtration, and stirred in refluxing methanol. The suspension was filtered, and water was added to the filtrate to crystallize 1 as a colorless solid (20.7 g, 45%). 1H NMR (500 MHz, CDCl3) δ8.09 (dd, J=7.8, 0.85 Hz, 1H), 7.70 (dd, J=4.9, 1.1 Hz, 1H), 7.67 (td, J=7.5, 1.3 Hz, 1H), 7.58 (td, J=7.8, 1.3 Hz, 1H), 7.47 (dd, J=7.5, 0.90, 1H), 7.27-7.26 (m, 1H), 7.07-7.06 (m, 1H). m.p 144-145° C.
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
15.8 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of phthalic anhydride (2.96 g), dichloromethane (10 ml) and aluminum chloride (5.87 g) was added a solution of thiophene (1.6 g) in dichloromethane, in limited amounts, while stirring at room temperature, then the reaction mixture was stirred for one hour at room temperature. The reaction mixture was poured into HCl-ice water, followed by extraction with ethyl acetate. The extract solution was washed with water and dried, then the solvent was distilled off to leave 2-(2-thienylcarbonyl)benzoic acid as colorless crystals (2.72 g).
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
HCl ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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